molecular formula C9H10FNO3 B8025906 2-Fluoro-4-nitro-1-propoxybenzene

2-Fluoro-4-nitro-1-propoxybenzene

Cat. No.: B8025906
M. Wt: 199.18 g/mol
InChI Key: KAVHSHPORSBNJK-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitro-1-propoxybenzene is an organic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . It is characterized by the presence of a fluorine atom, a nitro group, and a propoxy group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitro-1-propoxybenzene typically involves the reaction of 3-fluoro-4-nitrophenol with 1-bromopropane in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the propoxy group on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitro-1-propoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-nitro-1-propoxybenzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitro-1-propoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and selectivity towards its targets. The propoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-nitro-1-methoxybenzene
  • 2-Fluoro-4-nitro-1-ethoxybenzene
  • 2-Fluoro-4-nitro-1-butoxybenzene

Uniqueness

2-Fluoro-4-nitro-1-propoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propoxy group, in particular, differentiates it from other similar compounds by providing unique solubility and interaction properties .

Properties

IUPAC Name

2-fluoro-4-nitro-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVHSHPORSBNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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